Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707439
InChI: InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3
SMILES:
Molecular Formula: C11H17F2NO2
Molecular Weight: 233.25 g/mol

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17707439

Molecular Formula: C11H17F2NO2

Molecular Weight: 233.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylate -

Specification

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
IUPAC Name methyl 3,3-difluoro-1-piperidin-3-ylcyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H17F2NO2/c1-16-9(15)10(6-11(12,13)7-10)8-3-2-4-14-5-8/h8,14H,2-7H2,1H3
Standard InChI Key VYCNAOYBZIYLCK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC(C1)(F)F)C2CCCNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring, a strained four-membered carbon structure, substituted with two fluorine atoms at the 3-position and a piperidine group at the 1-position. The methyl ester at the 1-carboxylate position contributes to its stability and reactivity. The hydrochloride salt form, with the molecular formula C12H14ClF2N\text{C}_{12}\text{H}_{14}\text{ClF}_2\text{N}, has a molecular weight of 265.69 g/mol. The piperidine moiety, a six-membered amine ring, introduces basicity, while fluorine atoms enhance electronegativity and metabolic stability.

Solubility and Stability

The hydrochloride salt significantly improves solubility in polar solvents, facilitating its use in biological assays. The cyclobutane ring’s strain increases reactivity, making the compound prone to ring-opening under extreme conditions, though fluorine substitution mitigates this by stabilizing the σ-bond framework.

Synthesis and Manufacturing

Functionalization Steps

Subsequent steps involve decarboxylation and ester exchange to introduce the piperidine group. Piperidine incorporation typically employs nucleophilic substitution or reductive amination, though specific conditions for this compound remain proprietary. The final hydrochloride salt is formed via acid-base titration, as evidenced by analogous syntheses of imidazole-containing cyclobutanes .

Comparative Analysis with Analogous Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 2-fluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylateSingle fluorine substitution at C2Higher metabolic stability
3,3-Difluoro-1-(imidazol-1-ylmethyl)cyclobutan-1-amineImidazole instead of piperidineEnhanced solubility in acidic media

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low diastereoselectivity in cyclobutane formation. Advances in photocatalyzed [2+2] cycloadditions could improve yields and stereochemical control .

Mechanistic Elucidation

Detailed pharmacokinetic studies are needed to assess blood-brain barrier penetration and off-target effects. Molecular dynamics simulations could predict binding modes to receptors like 5-HT3_3.

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